1,3-Bis(dimethylphosphino)propane

Description

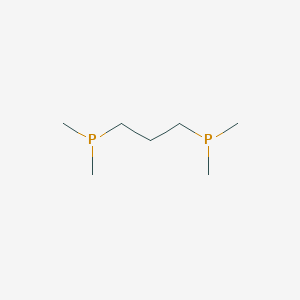

1,3-Bis(dimethylphosphino)propane (dmpp) is an organophosphorus compound with the molecular formula C₇H₁₈P₂ (derived from substituent analysis). It features two dimethylphosphino groups connected by a three-carbon propane backbone. As a bidentate ligand, dmpp is notable for its electron-donating methyl substituents and compact structure, which facilitate coordination with transition metals. Applications include catalysis and materials science, particularly in modifying electronic properties of carbon nanomaterials like single-walled carbon nanotubes (SWCNTs) .

Properties

CAS No. |

39564-18-6 |

|---|---|

Molecular Formula |

C7H18P2 |

Molecular Weight |

164.17 g/mol |

IUPAC Name |

3-dimethylphosphanylpropyl(dimethyl)phosphane |

InChI |

InChI=1S/C7H18P2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 |

InChI Key |

GZDVNUHKYJNVNT-UHFFFAOYSA-N |

SMILES |

CP(C)CCCP(C)C |

Canonical SMILES |

CP(C)CCCP(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dmpp with structurally analogous organophosphorus ligands, emphasizing substituent effects, chain length, and functional performance:

| Compound | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 1,3-Bis(dimethylphosphino)propane (dmpp) | Methyl (-CH₃) | C₇H₁₈P₂ | ~176.18 | High electron density; compact structure; moderate steric hindrance. |

| 1,3-Bis(dicyclohexylphosphino)propane (dcpp) | Cyclohexyl (C₆H₁₁) | C₂₇H₄₈P₂ | ~434.60 | Enhanced steric bulk; slower ligand substitution kinetics. |

| 1,3-Bis(diphenylphosphino)propane (dpp) | Phenyl (C₆H₅) | C₂₇H₂₆P₂ | 412.44 | Strong π-accepting ability; widely used in Pd-mediated cross-coupling reactions. |

| 1,6-Bis(diphenylphosphino)hexane (dpph) | Phenyl (C₆H₅) | C₃₀H₃₂P₂ | ~466.50 | Extended chain length improves flexibility; optimal SWCNT doping efficiency. |

| 1,3-Bis(di-tert-butylphosphino)propane | tert-Butyl (C(CH₃)₃) | C₁₉H₄₂P₂ | 332.49 | Extreme steric bulk; stabilizes low-coordinate metal centers. |

Key Findings :

Electronic Effects: dmpp’s methyl groups are weaker π-acceptors but stronger σ-donors than phenyl groups in dpp, making dmpp less effective in stabilizing electron-deficient metal centers . dpph’s longer backbone allows for better alignment with SWCNT surfaces, enhancing electrical conductivity (4× improvement) and Seebeck coefficient (467 µW/m·K² vs. 60.27 µW/m·K² for dmpp) .

Steric Effects :

- Bulky substituents (e.g., dcpp , di-tert-butyl ) hinder metal-ligand bond formation but improve thermal stability in catalysts .

- dmpp ’s smaller size enables faster ligand exchange in catalytic cycles compared to dpp .

Applications :

- dpp dominates in palladium complexes (e.g., [Pd(dpp)(dithiolate)]·CH₃CN) due to its balance of electronic and steric properties .

- dmpp is preferred in SWCNT doping for initial screening due to its simplicity and cost-effectiveness .

Research Implications

- Materials Science : Chain length and substituent polarity critically influence SWCNT doping efficiency. dpph outperforms dmpp in power factor enhancement, suggesting longer backbones optimize charge transfer .

- Catalysis : Phenyl-substituted ligands (dpp , dpph ) are superior in stabilizing reactive intermediates, while alkyl-substituted variants (dmpp , dcpp ) favor rapid ligand dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.